

Technical Support Center: Minimizing Off-Target Effects of 1,4-Diazepane Derivatives

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Compound of Interest

Compound Name: (2-Ethyl-1,4-diazepan-1-yl)methanol

CAS No.: 1160245-67-9

Cat. No.: B12832618

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Current Status: Operational Ticket ID: #DZP-OPT-001 Subject: Troubleshooting Promiscuity, hERG Liability, and Metabolic Instability in 1,4-Diazepane Scaffolds Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division[1]

Mission Statement

You have selected the 1,4-diazepane scaffold—a classic "privileged structure" in medicinal chemistry.[1][2][3][4] While its seven-membered ring offers unique conformational flexibility to bind diverse GPCRs (e.g., Orexin, Cannabinoid) and kinases, this same feature drives its notorious promiscuity.[1] This guide provides self-validating protocols to transition your series from a "dirty" hit to a selective lead.

Module 1: The hERG Liability (Cardiotoxicity)[5][6]

User Issue:

"My lead 1,4-diazepane derivative shows potent activity against the primary target but causes significant QT prolongation in preliminary safety screens. How do I dial this out without losing

potency?"

Technical Diagnosis:

The 1,4-diazepane ring contains two nitrogen atoms.^{[1][2][3][4][5]} If both are alkylated (tertiary amines), the scaffold is highly basic (pKa ~9–10).^[1] At physiological pH, these are protonated cations.^[1] The hERG pharmacophore specifically traps molecules with a basic center flanked by lipophilic aromatic groups—a description that matches many unoptimized diazepane ligands.

Troubleshooting Protocol: Basicity Modulation

To mitigate hERG binding, you must reduce the basicity of the nitrogen centers or disrupt the lipophilic arrangement.^[1]

Step-by-Step Optimization:

- Calculate

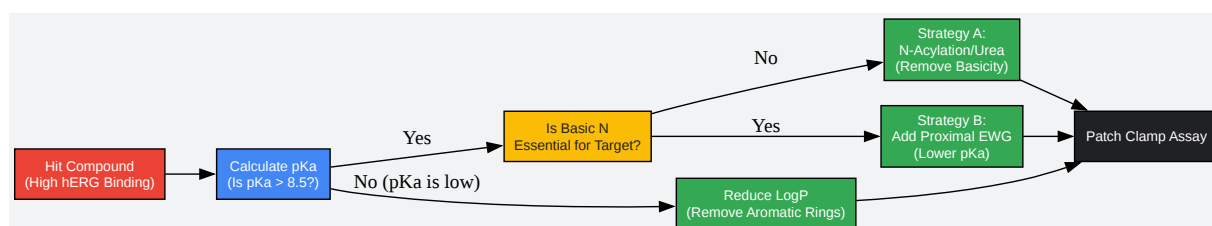
pKa: Determine the pKa of your N1 and N4 nitrogens.

- Strategy A (Acylation): Convert the N4-amine into an amide, urea, or sulfonamide.^[1] This removes the basicity of one nitrogen entirely, often dropping hERG affinity by >100-fold.^[1]
- Strategy B (pKa Tuning): If a basic amine is required for target binding, introduce electron-withdrawing groups (EWGs) like fluorine or oxetanes on the adjacent carbon chain to lower the pKa of the amine to ~7.5–8.0.

Data Visualization: Structural Impact on hERG

Modification Type	N-Substituent	Approx pKa	hERG Risk	Metabolic Stability
Dialkyl (Native)	-CH ₂ -Aryl	~9.5 (High)	CRITICAL	Low (N-dealkylation)
Amide	-C(=O)-Aryl	Neutral	Low	High
Urea	-C(=O)NH-Aryl	Neutral	Low	High
Fluorinated Alkyl	-CH ₂ -CF ₃	~6.5 (Low)	Moderate	Moderate

Validation Workflow (DOT Diagram)



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Caption: Logic flow for mitigating hERG liability in 1,4-diazepane derivatives via pKa modulation.

Module 2: Metabolic Stability (CYP Inhibition & Clearance)

User Issue:

"My compounds are potent in vitro but vanish in vivo (high clearance). Additionally, I'm seeing inhibition of CYP2D6."

Technical Diagnosis:

1,4-Diazepanes are prone to oxidative metabolism.[1] The carbon atoms adjacent to the nitrogen (positions 2, 3, 5,[1] 7) are "soft spots" for CYP450-mediated oxidation.[1] Furthermore, the basic nitrogen often coordinates with the heme iron of CYP enzymes (especially CYP2D6), causing competitive inhibition.[1]

Troubleshooting Protocol: Hardening the Scaffold

Objective: Block metabolic hotspots without destroying binding affinity.

- Spot Identification: Incubate compound with liver microsomes (RLM/HLM) + NADPH.[1] Use LC-MS/MS to identify metabolites.[1]
 - Common Result: Hydroxylation at C2/C3 or N-dealkylation.[1]
- Steric/Electronic Blockade:
 - Gem-dimethylation: Add methyl groups to C2 or C7.[1] This creates steric hindrance preventing CYP approach.[1]
 - Fluorination: Replace C-H bonds with C-F bonds at the site of metabolism.
- Bridge Construction: Use bridged diazepane systems (e.g., 2,5-diazabicyclo[2.2.1]heptane derivatives) to rigidify the ring, reducing the entropy cost of binding and often improving metabolic stability.[1]

Experimental Protocol: Microsomal Stability Assay

- Reagents: Pooled Liver Microsomes (human/rat), NADPH regenerating system, Test Compound (1 μ M).
- Procedure:
 - Pre-incubate microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.[1]
 - Add Test Compound.[1] Initiate reaction with NADPH.[1]
 - Sample at t=0, 5, 15, 30, 60 min.[1] Quench with ice-cold Acetonitrile (containing internal standard).

- Centrifuge and analyze supernatant via LC-MS/MS.[1]
- Success Criteria: Intrinsic Clearance () < 20 $\mu\text{L}/\text{min}/\text{mg}$ protein.[1]

Module 3: Selectivity (Avoiding Promiscuity)

User Issue:

"We are targeting a specific GPCR (e.g., CB2), but we are hitting CB1 and other aminergic receptors."

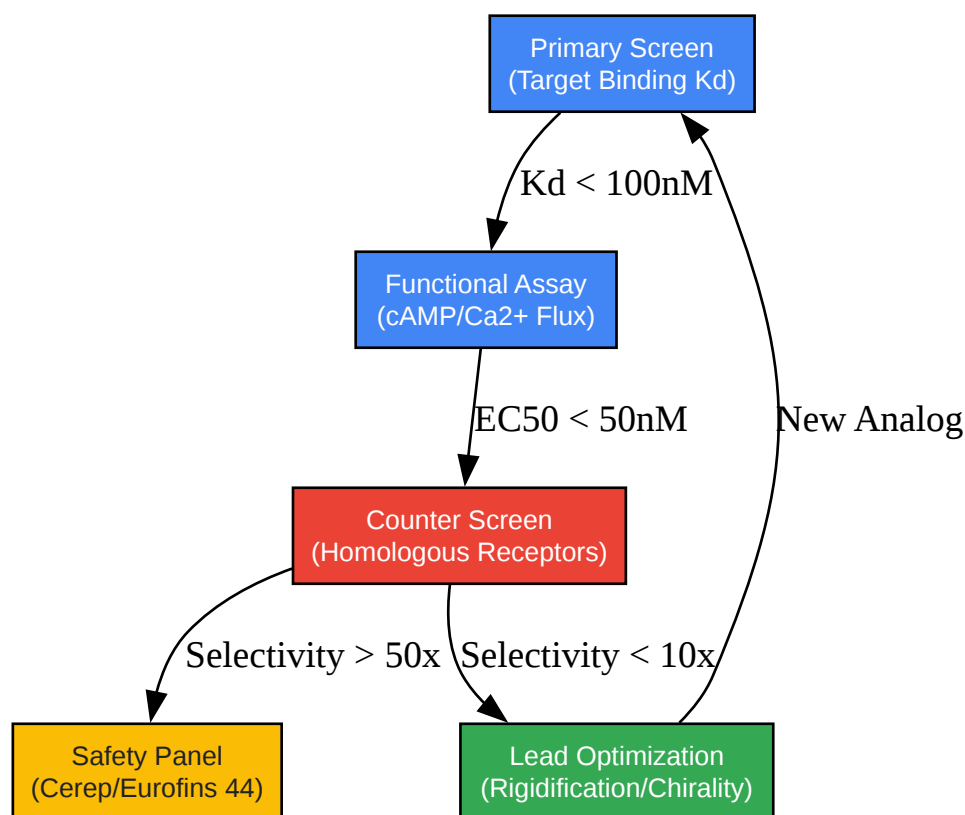
Technical Diagnosis:

The flexibility of the 1,4-diazepane ring allows it to adopt multiple conformations ("induced fit"), enabling it to bind to various receptor pockets.[1] To achieve selectivity, you must rigidify the molecule to lock it into the bioactive conformation specific to your target.[1]

Troubleshooting Protocol: Constrained Analogs

- Fused Systems: Fuse the diazepane ring to an aromatic system (e.g., benzo[e][1,4]diazepine).[1] This restricts the conformational freedom of the seven-membered ring.
- Chiral Substitution: Introduce chiral centers at C2 or C6. Enantiomers of diazepanes often show drastic selectivity differences.
 - Citation Note: Riether et al. demonstrated that specific substitution on the diazepane ring drove selectivity for CB2 over CB1 by exploiting a specific hydrophobic pocket.

Selectivity Screening Cascade (DOT Diagram)



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Caption: Screening cascade to filter promiscuous diazepane hits early in the discovery process.

References

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